

# An In-depth Technical Guide to the Thermodynamic Properties of Calcium Hydride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Calcium hydride*

Cat. No.: *B1178222*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **calcium hydride** ( $\text{CaH}_2$ ). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic and industrial processes.

## Core Thermodynamic Data

The fundamental thermodynamic properties of **calcium hydride** at standard conditions (298.15 K and 1 bar) are summarized in the table below for easy reference and comparison.

| Thermodynamic Property         | Symbol             | Value     | Units     |
|--------------------------------|--------------------|-----------|-----------|
| Standard Enthalpy of Formation | $\Delta H^\circ_f$ | -181.5[1] | kJ/mol    |
| Standard Molar Entropy         | $S^\circ$          | 41.4[1]   | J/(mol·K) |
| Gibbs Free Energy of Formation | $\Delta G^\circ_f$ | -142.5[2] | kJ/mol    |
| Molar Heat Capacity (at 25 °C) | $C_p$              | 41.0[2]   | J/(mol·K) |
| Melting Point                  | $T_m$              | 816       | °C        |
| Decomposition Temperature      | $T_d$              | ~600      | °C        |

## Experimental Protocols for Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of **calcium hydride** relies on a variety of experimental techniques. The following sections detail the methodologies for key experiments.

### Calorimetry: Determination of Enthalpy of Formation

The standard enthalpy of formation of **calcium hydride** is determined using bomb calorimetry, which measures the heat of reaction at constant volume.

Methodology:

- Sample Preparation: A precisely weighed sample of pure **calcium hydride** is placed in a sample holder within a high-pressure vessel known as a "bomb."
- Oxygen Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen gas to ensure complete combustion.

- Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited electrically via a fuse wire.
- Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the water and the heat capacity of the calorimeter system. This heat corresponds to the change in internal energy ( $\Delta U$ ) of the reaction. The enthalpy change ( $\Delta H$ ) is then calculated using the relationship  $\Delta H = \Delta U + \Delta(pV)$ , where  $\Delta(pV)$  accounts for the change in the number of moles of gas in the reaction.

## Pressure-Composition-Isotherm (PCI) Analysis

Pressure-Composition-Isotherm (PCI) analysis is employed to study the thermodynamics of hydrogen absorption and desorption in metal hydrides.

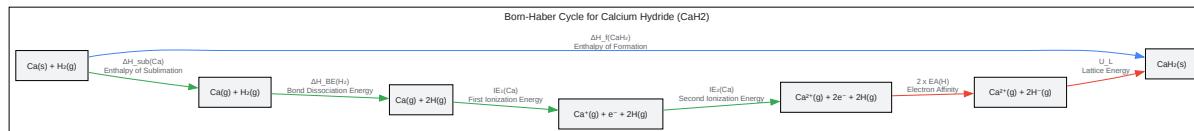
### Methodology:

- Apparatus: A Sieverts-type apparatus is used, which consists of a calibrated gas manifold connected to a reactor containing the **calcium hydride** sample. The apparatus is equipped with pressure transducers and temperature controllers.
- Sample Activation: The  $\text{CaH}_2$  sample is heated under vacuum to remove any surface contaminants.
- Isothermal Measurement: The sample is maintained at a constant temperature. A known amount of hydrogen gas is introduced into the manifold, and the initial pressure is recorded.
- Equilibration: A valve is opened to allow hydrogen to flow into the reactor. The pressure is monitored until it stabilizes, indicating that equilibrium has been reached.
- Data Calculation: The amount of hydrogen absorbed by the sample is calculated from the pressure drop in the system.

- Van't Hoff Plot: This process is repeated at various pressures to construct an isotherm. By performing these measurements at different temperatures, a Van't Hoff plot ( $\ln(P)$  vs.  $1/T$ ) can be generated. The enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of hydride formation are then determined from the slope and intercept of this plot, respectively.

## Neutron Vibrational Spectroscopy

Neutron vibrational spectroscopy is a powerful technique for probing the vibrational states of atoms in a material, which can be used to derive thermodynamic properties.


Methodology:

- Neutron Source: A beam of neutrons is generated from a research reactor or spallation source.
- Sample Preparation: A powdered sample of **calcium hydride** is placed in a suitable container that is transparent to neutrons.
- Inelastic Scattering: The neutron beam is directed at the sample. When a neutron interacts with a nucleus in the sample, it can gain or lose energy, corresponding to the excitation or de-excitation of a vibrational mode (phonon).
- Energy Analysis: The final energy of the scattered neutrons is measured using a spectrometer.
- Phonon Density of States: The energy transfer spectrum provides a measure of the phonon density of states, which is a fundamental property of the material's lattice dynamics.
- Thermodynamic Calculation: From the phonon density of states, thermodynamic quantities such as the heat capacity and entropy can be calculated as a function of temperature.

## Theoretical Determination of Lattice Energy: The Born-Haber Cycle

The lattice energy of an ionic compound like **calcium hydride** cannot be measured directly. However, it can be calculated using a thermochemical cycle known as the Born-Haber cycle,

which is an application of Hess's Law. The cycle relates the lattice energy to other experimentally determinable enthalpy changes.



[Click to download full resolution via product page](#)

Born-Haber cycle for the formation of CaH<sub>2</sub>.

Steps in the Born-Haber Cycle for **Calcium Hydride**:

- Enthalpy of Formation ( $\Delta H^\circ_f$ ): The overall enthalpy change for the formation of one mole of solid CaH<sub>2</sub> from its constituent elements in their standard states (solid calcium and gaseous hydrogen).
- Enthalpy of Sublimation of Calcium ( $\Delta H_{sub}$ ): The energy required to convert one mole of solid calcium into gaseous calcium.
- Bond Dissociation Energy of Hydrogen ( $\Delta H_{BE}$ ): The energy required to break the bonds in one mole of gaseous H<sub>2</sub> molecules to form two moles of gaseous hydrogen atoms.
- First and Second Ionization Energies of Calcium ( $IE_1$  and  $IE_2$ ): The energy required to remove the first and second valence electrons from one mole of gaseous calcium atoms to form Ca<sup>2+</sup> ions.
- Electron Affinity of Hydrogen (EA): The energy change that occurs when one mole of gaseous hydrogen atoms each gains an electron to form H<sup>-</sup> ions. This value is multiplied by two for the two moles of hydrogen.

- Lattice Energy (U\_L): The enthalpy change when one mole of solid CaH<sub>2</sub> is formed from its constituent gaseous ions (Ca<sup>2+</sup> and 2H<sup>-</sup>).

According to Hess's Law, the enthalpy of formation is equal to the sum of the enthalpy changes of all the other steps in the cycle:

$$\Delta H^{\circ f} = \Delta H_{\text{sub}} + \Delta H_{\text{BE}} + \text{IE}_1 + \text{IE}_2 + 2(\text{EA}) + U_L$$

This equation can be rearranged to solve for the lattice energy.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Calcium hydride - Sciencemadness Wiki [sciemcemadness.org]
- 2. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Calcium Hydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178222#thermodynamic-properties-of-calcium-hydride]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)